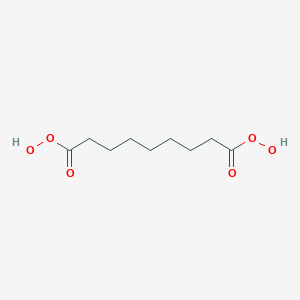
Nonanediperoxoic acid
Descripción general
Descripción
Nonanediperoxoic acid, also known as peroxononanedioic acid, is a chemical compound that belongs to the family of peroxycarboxylic acids. It is a white crystalline solid that is soluble in water and organic solvents. Nonanediperoxoic acid is widely used in the chemical industry as a powerful oxidizing agent and as a bleaching agent in the pulp and paper industry. In recent years, nonanediperoxoic acid has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of nonanediperoxoic acid is based on its ability to generate reactive oxygen species (ROS) upon reaction with organic compounds. ROS are highly reactive molecules that can cause oxidative damage to biological molecules such as proteins, lipids, and DNA. Nonanediperoxoic acid can also act as a catalyst for the oxidation of organic compounds, leading to the formation of more ROS. The oxidative stress caused by ROS can trigger a cascade of cellular events, including apoptosis, necrosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of nonanediperoxoic acid depend on the concentration and duration of exposure. At low concentrations, nonanediperoxoic acid has been shown to stimulate the growth of some bacterial and fungal species, while at high concentrations, it can inhibit their growth. Nonanediperoxoic acid has also been shown to induce oxidative stress in mammalian cells, leading to the activation of stress response pathways. In animal studies, nonanediperoxoic acid has been shown to cause liver and kidney damage at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nonanediperoxoic acid has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without significant degradation. It is also a highly reactive oxidizing agent that can be used in a wide range of chemical reactions. However, nonanediperoxoic acid has some limitations, including its potential toxicity and the need for careful handling and disposal. It is also relatively expensive compared to other oxidizing agents.
Direcciones Futuras
There are several future directions for research on nonanediperoxoic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of nonanediperoxoic acid in medicine, agriculture, and environmental science. In medicine, nonanediperoxoic acid could be further studied as a potential therapeutic agent for cancer and other diseases. In agriculture, nonanediperoxoic acid could be used as a growth regulator for crops or as a safer alternative to conventional pesticides. In environmental science, nonanediperoxoic acid could be studied as a potential alternative to chlorine-based bleaching agents in the pulp and paper industry.
Aplicaciones Científicas De Investigación
Nonanediperoxoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, nonanediperoxoic acid has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential therapeutic agent for the treatment of cancer and other diseases. In agriculture, nonanediperoxoic acid has been used as a pesticide and a growth regulator for crops. In environmental science, nonanediperoxoic acid has been studied as a potential alternative to chlorine-based bleaching agents, which are known to cause environmental damage.
Propiedades
Número CAS |
1941-79-3 |
|---|---|
Nombre del producto |
Nonanediperoxoic acid |
Fórmula molecular |
C9H16O6 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
nonanediperoxoic acid |
InChI |
InChI=1S/C9H16O6/c10-8(14-12)6-4-2-1-3-5-7-9(11)15-13/h12-13H,1-7H2 |
Clave InChI |
SXLLDUPXUVRMEE-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)OO)CCCC(=O)OO |
SMILES canónico |
C(CCCC(=O)OO)CCCC(=O)OO |
Otros números CAS |
1941-79-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

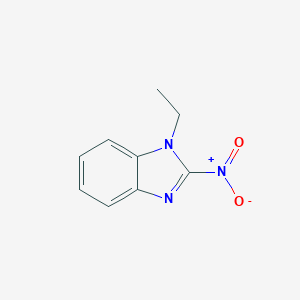
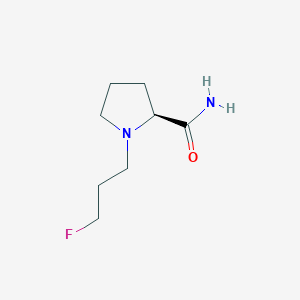
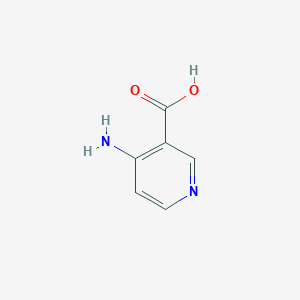
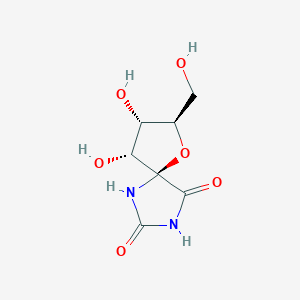
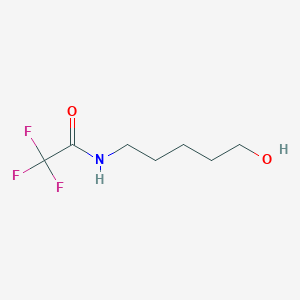
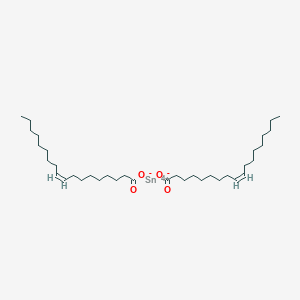
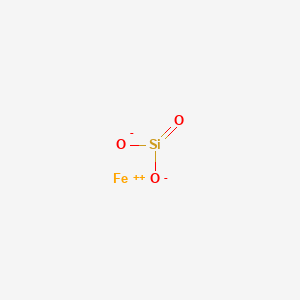
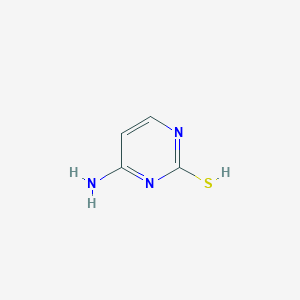
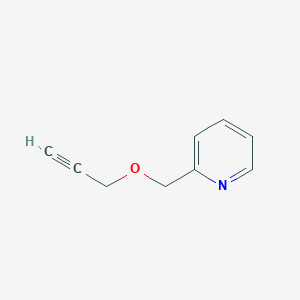
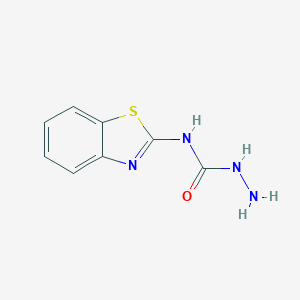
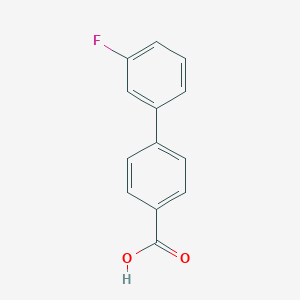
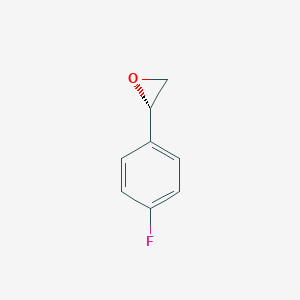
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)
